

Pharmacokinetics and Bioavailability of Org 25935 in Rodent Models: A Technical Overview

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Compound of Interest		
Compound Name:	Org 25935	
Cat. No.:	B1677470	Get Quote

Despite a comprehensive search of publicly available scientific literature, detailed quantitative pharmacokinetic (PK) and bioavailability data for the glycine transporter 1 (GlyT1) inhibitor, **Org 25935** (also known as SCH-900435), in rodent models remains elusive. This technical guide summarizes the available information regarding its administration and observed effects in preclinical studies and outlines the general experimental protocols typically employed for such investigations.

While specific values for key PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and absolute bioavailability are not documented in the reviewed literature, existing studies do provide some context for its use in rodent research.

In Vivo Administration and Observed Effects in Rodent Models

Org 25935 has been primarily investigated for its potential as a treatment for neurological and psychiatric disorders. In rodent studies, the compound is most commonly administered via the intraperitoneal (i.p.) route.

A notable observation from pharmacodynamic studies is that a 6 mg/kg i.p. dose of **Org 25935** in rats is reported to increase striatal extracellular glycine levels by approximately 50-80% for a duration of about 2.5 hours. This indicates that the compound effectively crosses the bloodbrain barrier and engages its target, leading to a measurable neurochemical effect within a



specific timeframe. However, this information describes the pharmacodynamic effect of the drug rather than its own concentration in the bloodstream.

General Experimental Protocols for Rodent Pharmacokinetic Studies

While specific protocols for **Org 25935** are not available, the following represents a standard methodology for determining the pharmacokinetic profile of a compound in rodent models, such as rats or mice.

Animal Models

- Species: Typically Sprague-Dawley or Wistar rats, or CD-1 or C57BL/6 mice.
- Health Status: Healthy, adult animals of a specific sex (often male to avoid hormonal cycle variations) and weight range.
- Acclimation: Animals are acclimated to the laboratory environment for a set period before the study.
- Housing: Maintained under controlled conditions of temperature, humidity, and light-dark cycles with ad libitum access to food and water, unless fasting is required for the study.

Dosing and Administration

- Routes of Administration:
 - Intravenous (IV) Bolus or Infusion: Typically administered via a cannulated tail vein or jugular vein to determine the drug's distribution and elimination characteristics without the influence of absorption. This is essential for calculating absolute bioavailability.
 - Oral (PO) Gavage: Used to assess oral absorption and bioavailability.
 - Intraperitoneal (IP) Injection: A common route in preclinical studies, though it can lead to more variable absorption compared to oral or intravenous routes.
- Dose Formulation: The compound is dissolved or suspended in a suitable vehicle (e.g., saline, polyethylene glycol, carboxymethylcellulose).



Dose Levels: Multiple dose levels may be tested to assess dose proportionality.

Sample Collection

- Blood Sampling:
 - Serial blood samples are collected at predetermined time points after drug administration.
 - Common sampling sites include the tail vein, saphenous vein, or via a surgically implanted cannula (e.g., in the jugular vein) for stress-free and repeated sampling.
 - Blood is collected into tubes containing an anticoagulant (e.g., EDTA, heparin).
- Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

Bioanalytical Method

- Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma.
- Method Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and stability to ensure reliable results.

Pharmacokinetic Analysis

- Software: Specialized pharmacokinetic software (e.g., WinNonlin, Phoenix) is used to analyze the plasma concentration-time data.
- Parameters Calculated:
 - Cmax: The maximum observed plasma concentration.
 - Tmax: The time at which Cmax is reached.
 - AUC (Area Under the Curve): A measure of total drug exposure over time.

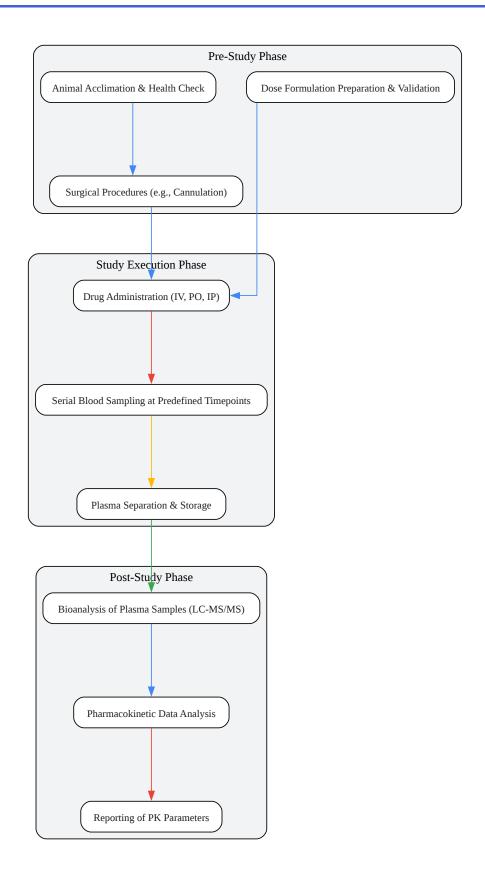


- t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
- CL (Clearance): The volume of plasma cleared of the drug per unit of time.
- Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
- F% (Absolute Bioavailability): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Logical Workflow for a Typical Rodent Pharmacokinetic Study

Below is a Graphviz diagram illustrating the general workflow of a preclinical pharmacokinetic study in a rodent model.





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Caption: General workflow of a rodent pharmacokinetic study.



Conclusion

While the specific pharmacokinetic profile of **Org 25935** in rodent models is not publicly documented, the established methodologies for conducting such studies provide a clear framework for how this data would be generated. The existing literature confirms the central nervous system activity of **Org 25935** in rats following intraperitoneal administration, but a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties would require dedicated pharmacokinetic studies with detailed bioanalytical data. Researchers in drug development would need to either conduct these studies internally or have access to proprietary data from the manufacturer to fully characterize the pharmacokinetic behavior of this compound in preclinical models.

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